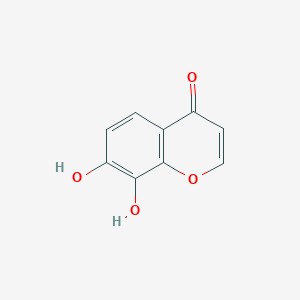

7,8-Dihydroxychromen-4-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6O4 |

|---|---|

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

7,8-dihydroxychromen-4-one |

InChI |

InChI=1S/C9H6O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4,11-12H |

Clave InChI |

WWGFXSLWIRYIBP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1C(=O)C=CO2)O)O |

Origen del producto |

United States |

7,8-Dihydroxyflavone (7,8-DHF) Blood-Brain Barrier Permeability: A Technical Guide to Pharmacokinetics and TrkB Agonism

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Brain-Derived Neurotrophic Factor (BDNF) is a critical regulator of neuronal survival, differentiation, and synaptic plasticity. However, its therapeutic application in neurodegenerative and neuropsychiatric disorders is severely hindered by its macromolecular size and poor blood-brain barrier (BBB) penetration[1].

7,8-Dihydroxyflavone (7,8-DHF) , a naturally occurring flavonoid, has emerged as a potent, small-molecule agonist of the Tropomyosin receptor kinase B (TrkB)[2]. Unlike recombinant BDNF, 7,8-DHF possesses the lipophilicity required to cross the BBB, allowing it to exert neurotrophic effects directly within the central nervous system (CNS)[2]. This whitepaper synthesizes the pharmacokinetic (PK) properties, BBB permeability profiles, and validated experimental methodologies for evaluating 7,8-DHF in preclinical models.

Mechanistic Grounding: Overcoming the BBB Challenge

The BBB is a highly selective semipermeable border composed of endothelial cells with tight junctions, restricting the passage of large or highly hydrophilic molecules. BDNF cannot cross this barrier, rendering systemic administration ineffective[1].

7,8-DHF bypasses this anatomical restriction. Upon crossing the BBB, 7,8-DHF binds directly to the extracellular domain of the TrkB receptor, triggering receptor dimerization and autophosphorylation[2],[1]. This activation initiates two primary downstream signaling cascades:

-

PI3K/Akt Pathway: Promotes neuronal survival and anti-apoptotic mechanisms[1].

-

MAPK/Erk Pathway: Drives neuronal differentiation and neurite outgrowth[1].

Caption: Comparative BBB penetration and TrkB signaling activation by BDNF versus 7,8-DHF.

In Vitro BBB Permeability Profiling: The PAMPA-BBB Assay

To quantify the passive diffusion of 7,8-DHF across the BBB, researchers utilize the Parallel Artificial Membrane Permeability Assay configured for the BBB (PAMPA-BBB).

Why PAMPA-BBB?

Causality of Experimental Choice: Standard Caco-2 assays model intestinal absorption but fail to replicate the unique lipid environment of the brain endothelium. The PAMPA-BBB assay utilizes a porcine brain lipid extract (PBLE) to specifically mimic the lipophilic environment of the BBB, providing a highly predictive model for passive CNS penetration[3].

Self-Validating Protocol: PAMPA-BBB

To ensure data integrity, this protocol incorporates a membrane integrity marker (Lucifer Yellow). If the membrane is compromised, Lucifer Yellow will leak into the acceptor well, invalidating the replicate[4].

-

Solution Preparation: Dissolve 7,8-DHF in DMSO, then dilute in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM (final DMSO < 1%). Include Lucifer Yellow (100 µM) in the donor solution.

-

Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of PBLE (20 mg/mL dissolved in dodecane).

-

Assembly & Incubation: Add 300 µL of the donor solution to the donor plate and 300 µL of blank PBS to the acceptor plate. Assemble the sandwich and incubate at room temperature for 18 hours in a humidity chamber.

-

Integrity Validation: Measure Lucifer Yellow fluorescence in the acceptor well. A permeation rate of <0.1% validates the structural integrity of the artificial lipid membrane[4].

-

Quantification: Quantify 7,8-DHF in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).

Quantitative Data: PAMPA-BBB Permeability

Compounds with a Pe>4×10−6 cm/s are generally classified as highly BBB permeable[4]. 7,8-DHF demonstrates excellent passive diffusion capabilities.

| Compound | Classification | Effective Permeability ( Pe , 10−6 cm/s) | Reference |

| 7,8-DHF | Target Agonist | 15.8 | [3] |

| Bupropion | High Permeability Control | 17.06 | [4] |

| Piroxicam | Low Permeability Control | 1.65 | [4] |

In Vivo Pharmacokinetics and Brain Penetration

While in vitro assays prove 7,8-DHF can cross the BBB, in vivo pharmacokinetics (PK) dictate its actual therapeutic exposure.

In Vivo PK Profiles

In adult mice, 7,8-DHF exhibits rapid absorption and brain distribution. Following systemic administration, plasma concentrations peak at 10 minutes ( Cmax ~70 ng/mL), with corresponding brain concentrations peaking simultaneously at ~50 ng/g[2]. However, 7,8-DHF has a relatively short half-life (~2.2 hours) and is subject to rapid glucuronidation, sulfation, and methylation[2],[5].

Interestingly, age and pathology impact these metrics. In neonatal mice with hypoxia-ischemia, the brain-to-plasma partition coefficient ( Kp ) is lower (8.6% – 9.9%), indicating that physiological development and injury states can alter BBB transport dynamics[5].

Self-Validating Protocol: In Vivo Brain/Plasma PK via LC-MS/MS

Causality of Experimental Choice: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory for this workflow due to the high sensitivity required to detect nanogram-per-gram quantities of 7,8-DHF in complex lipid-rich brain homogenates[5].

-

Dosing: Administer 7,8-DHF (e.g., 5 mg/kg IP or 50 mg/kg PO) to the murine model[2],[5].

-

Sampling: Euthanize cohorts at specific time intervals (e.g., 10 min, 30 min, 1h, 2h, 4h, 8h). Collect whole blood (centrifuge for plasma) and rapidly excise the brain[6].

-

Tissue Processing: Homogenize brain tissue in a 1:3 ratio (w/v) of ice-cold PBS.

-

Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard (IS) to 1 volume of plasma/homogenate. Validation step: The IS corrects for matrix effects and extraction losses.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 mins. Inject the supernatant into the LC-MS/MS system[5].

-

NCA Calculation: Use Non-Compartmental Analysis (NCA) to determine AUC , Cmax , Tmax , and the brain-to-plasma ratio ( Kp )[5],[6].

Caption: Step-by-step experimental workflow for determining in vivo brain-to-plasma pharmacokinetics.

Quantitative Data: In Vivo PK Parameters

| Parameter | Adult Mice (50 mg/kg PO) | Neonatal Mice (5 mg/kg IP) |

| Plasma Cmax | ~70 ng/mL (at 10 min)[2] | Rapid Peak[5] |

| Brain Cmax | ~50 ng/g (at 10 min)[2] | Rapid Peak[5] |

| Brain/Plasma Ratio ( Kp ) | High (~71% at peak)[2] | Low (8.6% - 9.9%)[5] |

| Plasma Half-Life ( t1/2 ) | < 2 hours[2] | ~2.2 hours[5] |

Overcoming Limitations: Prodrug Strategies

While 7,8-DHF successfully penetrates the BBB, its modest oral bioavailability (~4.6%) and rapid in vivo clearance limit its chronic therapeutic utility[2],[6].

To optimize these PK profiles, researchers have developed prodrugs. For example, R13 , a prodrug of 7,8-DHF featuring a carbamate modification on the catechol ring, prevents rapid first-pass metabolism[6]. Upon oral administration, R13 sustainably releases 7,8-DHF into the circulation. This strategy increases the oral bioavailability of 7,8-DHF to 10.5% and maintains detectable brain concentrations (>5 ng/g) for over 4 hours, significantly enhancing TrkB activation in models of Alzheimer's Disease[6].

Conclusion

7,8-Dihydroxyflavone represents a critical breakthrough in neuropharmacology, successfully bridging the gap between the potent neurotrophic effects of BDNF and the strict permeability requirements of the blood-brain barrier. Through rigorous in vitro PAMPA-BBB validation and in vivo LC-MS/MS pharmacokinetic profiling, 7,8-DHF has proven its capacity to rapidly enter the brain and activate TrkB signaling. Ongoing structural optimizations, such as prodrug formulations, continue to refine its systemic stability, paving the way for viable clinical therapeutics targeting neurodegeneration.

References

-

Liu, C., Chan, C. B., & Ye, K. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders. Translational Neurodegeneration.[Link]

-

Chanana, P., et al. (2025). Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury. Frontiers in Pharmacology.[Link]

-

Chen, C., et al. (2018). The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Wu, C. H., et al. (2014). Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling. PLOS One / PMC.[Link]

-

Lin, M. H., et al. (2022). Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. Aging-US.[Link]

-

Wilkaniec, A., et al. (2021). Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists. MDPI Pharmaceuticals.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]

- 5. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]

- 6. pnas.org [pnas.org]

Navigating the In Vivo Journey: A Technical Guide to the Pharmacokinetic Profile of 7,8-Dihydroxychromen-4-one in Murine Models

This guide provides a comprehensive, in-depth exploration of the pharmacokinetic profile of 7,8-dihydroxychromen-4-one (7,8-DHC), also known as 7,8-dihydroxyflavone (7,8-DHF), in murine models. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable study design and interpretation.

Introduction: Unveiling the Potential of 7,8-Dihydroxychromen-4-one

7,8-Dihydroxychromen-4-one is a naturally occurring flavone that has garnered significant interest in the scientific community. It acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This activity has demonstrated therapeutic potential in a variety of animal models for neurological disorders, including depression, Alzheimer's disease, and Parkinson's disease. The compound is orally bioavailable and has the ability to cross the blood-brain barrier, making it a promising candidate for drug development[1].

A thorough understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its development as a therapeutic agent. Murine models are a cornerstone of preclinical research, providing essential early-stage data on a drug candidate's in vivo behavior. This guide will delineate the key aspects of determining the pharmacokinetic profile of 7,8-DHC in these models.

Strategic Design of Murine Pharmacokinetic Studies

The design of a murine PK study must be meticulous to yield meaningful and reproducible data. Key considerations include the choice of animal model, the formulation and administration of the compound, and the schedule of sample collection.

Murine Model Selection

The choice of mouse strain can influence pharmacokinetic outcomes. While various strains are used in research, it is crucial to select a strain that is well-characterized and relevant to the intended therapeutic application. For general pharmacokinetic screening, strains such as CD-1 or C57BL/6 are commonly employed[2].

Dose Formulation and Administration

The formulation of 7,8-DHC for administration is critical for ensuring its solubility and stability. The route of administration should align with the intended clinical application. For oral administration, a common method is gavage, which involves the direct delivery of the compound into the stomach.

Experimental Protocol: Oral Gavage in Mice

-

Animal Preparation: If a large volume is to be administered, food may be withheld for a few hours prior to dosing to minimize stomach content volume[3].

-

Dosage Calculation: Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg[3][4].

-

Gavage Needle Selection: Use a 20-gauge, 38mm gavage needle with a rounded tip for adult mice[3]. The length of the needle should be pre-measured against the mouse to extend from the mouth to the last rib, ensuring delivery to the stomach without causing perforation[4][5].

-

Restraint: Properly restrain the mouse, ensuring the head and body are in a vertical line to straighten the esophagus[6].

-

Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and towards the esophagus. Allow the mouse to swallow the needle; never apply force[3][6].

-

Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the dose[3][6].

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding[3].

Blood Sample Collection

Serial blood sampling from the same animal is the preferred method for generating a complete pharmacokinetic profile, as it reduces inter-animal variability and the number of animals required[7]. Due to the small total blood volume in mice (approximately 1.5 ml in a 25g mouse), microsampling techniques are essential[8].

Experimental Protocol: Serial Blood Sampling via the Saphenous Vein

-

Restraint: Place the mouse in a suitable restrainer that allows access to a hind limb.

-

Hair Removal: Shave the area over the saphenous vein.

-

Vein Dilation: Apply a small amount of a topical vasodilator or gentle warming to increase blood flow.

-

Puncture: Use a sterile lancet or needle to puncture the vein.

-

Sample Collection: Collect a small, precise volume of blood (e.g., 20-30 µL) using a capillary tube[9].

-

Hemostasis: Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

-

Sample Processing: The collected blood can be processed to plasma or used for dried blood spot (DBS) analysis[9].

Bioanalytical Methodology: Quantifying 7,8-DHC with Precision

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity[10].

Sample Preparation

The goal of sample preparation is to extract 7,8-DHC from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[10].

Experimental Protocol: Plasma Sample Preparation using Protein Precipitation

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Addition: Add a known concentration of an internal standard (a structurally similar compound) to all samples, calibrators, and quality controls.

-

Precipitation: Add a precipitating agent, such as acetonitrile or methanol, to the plasma sample (typically in a 3:1 ratio).

-

Vortexing: Vortex the samples to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for analysis.

LC-MS/MS Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for method validation[11][12].

Table 1: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |

| Precision | Reproducibility of measurements. | Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ). |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Sensitivity | The lowest concentration of the analyte that can be reliably quantified (LLOQ). | Signal-to-noise ratio should be at least 5:1, with acceptable accuracy and precision. |

| Linearity | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically required. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

Unraveling the Metabolic Fate of 7,8-DHC

Understanding the metabolism of a drug candidate is crucial, as metabolites can be active, inactive, or even toxic. For 7,8-DHC, the primary metabolic pathways include methylation, glucuronidation, and sulfation[13][14]. Notably, the O-methylated metabolites of 7,8-DHC have also been shown to be active[15].

Metabolite Identification Workflow

High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a powerful tool for identifying unknown metabolites[16].

Diagram 1: Metabolite Identification Workflow using HR-MS

Caption: A streamlined workflow for metabolite identification using high-resolution mass spectrometry.

Sources

- 1. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7, 8-Dihydroxyflavone, a TrkB receptor agonist, provides minimal protection against retinal vascular damage during oxygen-induced ischemic retinopathy | PLOS One [journals.plos.org]

- 3. staff.flinders.edu.au [staff.flinders.edu.au]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. research.sdsu.edu [research.sdsu.edu]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Blood sampling in mice - TransCure bioServices [transcurebioservices.com]

- 9. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 13. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. sciex.com [sciex.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Cytotoxicity and Safety Profile of 7,8-Dihydroxychromen-4-one Derivatives: A Technical Whitepaper

Executive Summary

The 7,8-dihydroxychromen-4-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its most extensively studied derivative, 2-phenyl-7,8-dihydroxychromen-4-one—commonly known as 7,8-dihydroxyflavone (7,8-DHF) —serves as the benchmark for understanding the cytotoxicity and safety profile of this chemical class. Initially identified as a potent tropomyosin receptor kinase B (TrkB) agonist that mimics brain-derived neurotrophic factor (BDNF) , 7,8-DHF has demonstrated profound therapeutic potential.

As a Senior Application Scientist, I approach the safety profile of this compound not merely as a checklist of toxicological endpoints, but as a dynamic interplay between its pharmacokinetics, receptor selectivity, and metabolic clearance. This guide synthesizes the mechanistic causality behind its high tolerability and provides self-validating protocols for rigorous preclinical evaluation.

Molecular Architecture & Pharmacokinetics (ADMET)

The remarkable safety of 7,8-DHF is fundamentally rooted in its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Unlike macromolecular neurotrophins, 7,8-DHF is orally bioavailable and readily crosses the blood-brain barrier (BBB).

The Causality of Safety: Small molecules often exhibit chronic toxicity due to systemic accumulation or off-target kinase inhibition. However, the 7,8-catechol moiety of 7,8-DHF undergoes rapid phase II metabolism—specifically glucuronidation, sulfation, and methylation . This efficient hepatic clearance prevents toxic systemic buildup while maintaining a sufficient therapeutic window in the central nervous system. Furthermore, recent structural biology validations confirm its highly specific binding kinetics, such as its direct inhibition of pyridoxal phosphatase (PDXP), without acting as a broad-spectrum, non-specific intercalator .

In Vitro Cytotoxicity Profile & Mechanistic Pathways

7,8-DHF exhibits an exceptionally wide therapeutic window. In vitro titration experiments reveal that 7,8-DHF does not inhibit human embryonic kidney (HEK293) cell proliferation at doses up to 50 μM . Instead of inducing cytotoxicity, it actively protects vulnerable cells (e.g., PC12 cells, retinal ganglion cells) from excitotoxic and oxidative stress-induced apoptosis .

This cytoprotective profile is driven by dual mechanisms:

-

TrkB/AKT Activation: Triggers receptor dimerization and downstream AKT signaling, promoting cell survival.

-

Keap1/Nrf2 Modulation & NF-κB Suppression: 7,8-DHF acts as an antioxidant by binding to Keap1, releasing Nrf2. Simultaneously, it exhibits potent anti-inflammatory properties by downregulating NF-κB and MAPK (ERK, p38, JNK) pathways in RAW264.7 macrophages .

Diagram 1: Dual mechanistic pathways of 7,8-DHF promoting cell survival and reducing inflammation.

In Vivo Safety, Tolerability, and Chronic Toxicity

Preclinical murine models demonstrate that 7,8-DHF is remarkably non-toxic across both acute and chronic dosing paradigms .

-

Sub-chronic Exposure: C57BL/6 mice fed 5 mg/kg for 3 weeks showed absolutely no adverse pathological changes in major organs, including the kidney, liver, lung, muscle, spleen, cortex, hippocampus, heart, intestine, and testis.

-

Chronic Exposure: 12-month chronic administration confirmed the absence of systemic toxicity. Complete blood count (CBC) values remained normal in female mice receiving ~2.4 μ g/day for 20 weeks, ruling out bone marrow suppression or hematological toxicity.

Quantitative Data Summary

Table 1: Pharmacokinetic & Metabolic Parameters of 7,8-DHF

| Parameter | Value / Observation | Biological Implication |

| Plasma Tmax | 10 minutes | Rapid systemic absorption post-administration. |

| Plasma Cmax | 70 ng/mL | Sufficient concentration for systemic distribution. |

| Brain Cmax | 50 ng/g (at 10 min) | Confirms excellent BBB permeability. |

| Plasma Half-life | Detectable at 8h (5 ng/mL) | Sustained therapeutic window without permanent accumulation. |

| Primary Metabolism | Glucuronidation, Sulfation | Rapid hepatic clearance prevents systemic toxicity. |

Table 2: Cytotoxicity Thresholds Across Cell Lines

| Cell Line | Tissue Origin | Max Tested Non-Toxic Dose | Observation |

| HEK293 | Human Embryonic Kidney | 50 μM | No inhibition of baseline cell proliferation. |

| RAW264.7 | Murine Macrophage | 20 μM | Downregulates NF-κB without inducing apoptosis. |

| PC12 | Rat Pheochromocytoma | >10 μM | Protects against excitotoxic/oxidative stress. |

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and orthogonal controls to prevent false readouts.

Diagram 2: Self-validating experimental workflow for 7,8-DHF safety and cytotoxicity profiling.

Protocol 1: In Vitro Cytotoxicity Mapping (ATP-Luminescence)

Rationale: ATP quantification is a direct proxy for metabolic activity. Relying solely on colorimetric assays (like MTT) can be confounded by the antioxidant properties of flavonoids, which can artificially reduce tetrazolium dyes.

-

Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well opaque plate. Causality: Ensures cells are in the exponential growth phase during treatment, providing an accurate baseline for proliferation.

-

Compound Preparation: Dissolve 7,8-DHF in 100% DMSO, then dilute in media to achieve final concentrations (0.1 μM to 50 μM). Validation Step: Cap final DMSO concentration at <0.1% v/v. Include a 0.1% DMSO vehicle control to isolate solvent toxicity from compound toxicity.

-

Control Implementation: Introduce Staurosporine (1 μM) to parallel wells as a positive control for apoptosis. Causality: Validates the assay's dynamic range and sensitivity to actual cell death.

-

Orthogonal Target Validation: Pre-treat a subset of wells with K252a (200 nM), a TrkB antagonist, 30 minutes prior to adding 7,8-DHF. Causality: If 7,8-DHF induces cell survival/proliferation, blocking TrkB proves the effect is on-target rather than a non-specific metabolic artifact.

-

Luminescence Readout: After 48 hours of incubation, add CellTiter-Glo® reagent, lyse cells for 10 minutes on an orbital shaker, and read luminescence to quantify viable cells.

Protocol 2: In Vivo Chronic Toxicity & Hematological Profiling

Rationale: Long-term safety cannot be extrapolated purely from in vitro data due to hepatic first-pass metabolism and systemic immune interactions.

-

Cohort Establishment: Divide age-matched C57BL/6 mice into Vehicle (Saline + 5% DMSO/Tween-80) and 7,8-DHF (5 mg/kg/day) groups.

-

Dosing Regimen: Administer the compound via oral gavage for 3 weeks (sub-chronic) or up to 12 months (chronic). Causality: Oral gavage strictly mimics the intended clinical route, forcing the compound through gastrointestinal absorption and hepatic metabolism.

-

Complete Blood Count (CBC): At the endpoint, draw blood via cardiac puncture into EDTA tubes. Analyze RBC, WBC, and platelet counts. Validation Step: Normal CBC values are critical to rule out compound-induced bone marrow suppression or systemic immunotoxicity.

-

Histopathology: Harvest the kidney, liver, lung, spleen, and brain. Fix in 10% formalin, section, and perform H&E staining. Causality: Direct microscopic evaluation by a blinded pathologist is the gold standard for detecting tissue necrosis, fibrosis, or micro-inflammatory infiltration that biochemical assays might miss.

References

-

Liu, C., Chan, C. B., & Ye, K. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders. Translational Neurodegeneration, 5(2). URL:[Link]

-

Jang, S. W., Liu, X., Yepes, M., Shepherd, K. R., Miller, G. W., Liu, Y., ... & Ye, K. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687-2692. URL:[Link]

-

Park, H. Y., Kim, G. Y., & Hyun, J. W. (2012). 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells. International Journal of Molecular Medicine, 29(6), 1146-1152. URL:[Link]

-

Brenner, M., Zink, F., Witzinger, M., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife, 12. URL:[Link]

7,8-dihydroxychromen-4-one molecular weight and physicochemical properties

Executive Overview: The Chromone Scaffold in Drug Design

7,8-Dihydroxychromen-4-one (CAS: 59887-99-9), frequently referred to as 7,8-dihydroxychromone, is a heterobicyclic compound characterized by a benzene ring fused to a γ-pyrone system[1]. In medicinal chemistry, the chromone nucleus is widely recognized as a "privileged scaffold"—a rigid, planar framework capable of interacting with a diverse array of biological targets[2].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic building block. The specific ortho-dihydroxy (catechol-like) substitution at the 7 and 8 positions fundamentally alters the electronic landscape of the chromone core. This specific configuration imparts potent hydrogen-donating capabilities, making it a highly effective antioxidant and metal chelator[3]. Furthermore, these hydroxyl groups serve as critical synthetic handles, allowing the molecule to function as a versatile precursor for the development of E3 ubiquitin-protein ligase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[4].

Physicochemical Profiling & Lead-Likeness

Before advancing a molecule into biological screening or complex derivatization, it is imperative to establish its physicochemical baseline. The data below outlines the core metrics that dictate the pharmacokinetic potential of 7,8-dihydroxychromen-4-one.

Table 1: Quantitative Physicochemical Data of 7,8-Dihydroxychromen-4-one

| Property | Value | Source |

| Molecular Formula | C9H6O4 | PubChem[1] |

| Molecular Weight | 178.14 g/mol | PubChem[1] |

| Exact Mass | 178.0266 Da | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | PubChem[1] |

| CAS Number | 59887-99-9 | MedChemExpress[4] |

Causality Insight: The molecular weight (178.14 g/mol ) and lipophilicity (XLogP3 of 0.8) fall well within the optimal range defined by Lipinski’s Rule of Five, ensuring excellent lead-like properties for oral bioavailability[1]. The TPSA of 66.8 Ų strikes a critical balance: it is low enough to permit passive cellular membrane permeation, yet high enough to ensure adequate aqueous solubility for in vitro assays and systemic circulation.

Mechanistic Causality: Antioxidant Capacity & Ligase Recruitment

1. Antioxidant and Metal Chelation Dynamics The biological efficacy of 7,8-dihydroxychromen-4-one is heavily dictated by its substitution pattern. The ortho-dihydroxy group acts as a potent hydrogen atom donor[5]. When it neutralizes a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by intramolecular hydrogen bonding and extensive resonance delocalization across the conjugated γ-pyrone ring. Furthermore, this catechol moiety serves as a bidentate ligand, effectively chelating transition metals (e.g., Fe²⁺), thereby preventing the generation of highly toxic hydroxyl radicals via the Fenton reaction[3].

2. E3 Ubiquitin Ligase Inhibition and Targeted Protein Degradation In contemporary targeted protein degradation, 7,8-dihydroxychromen-4-one is utilized as a foundational building block for synthesizing E3 ubiquitin-protein ligase inhibitors[4]. The exposed hydroxyl groups at the 7 and 8 positions provide accessible, reactive sites for the attachment of linker moieties, enabling the construction of chimeric molecules that bridge target proteins with the ubiquitination machinery.

Mechanism of 7,8-dihydroxychromone derivatives in E3 ligase recruitment.

Workflow & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes built-in controls to confirm causality and prevent artifactual data.

Phase 1: Chemical Synthesis via Baker-Venkataraman Rearrangement

The synthesis of 7,8-dihydroxychromen-4-one typically proceeds via a Baker-Venkataraman rearrangement, a robust method for constructing the chromone core from substituted acetophenones[2].

Step-by-Step Methodology:

-

O-Acylation: React 2,3,4-trihydroxyacetophenone with the appropriate acid chloride in the presence of anhydrous pyridine at 0°C to form the ester intermediate.

-

Rearrangement: Treat the isolated ester with a strong base (e.g., KOH or NaH) in a polar aprotic solvent (DMF) at room temperature. This induces the Baker-Venkataraman rearrangement, yielding a 1,3-diketone intermediate[2].

-

Cyclization: Add a strong acid catalyst (concentrated HCl in glacial acetic acid) and reflux the mixture to promote dehydration and cyclization into the chromone core[2].

-

Validation (Self-Correction): Monitor each step via Thin-Layer Chromatography (TLC). Do not proceed to cyclization until the ester spot is completely consumed. Confirm the final purified product mass via LC-MS (Expected m/z: 179.0 [M+H]⁺)[1].

Workflow for the chemical synthesis of 7,8-dihydroxychromen-4-one.

Phase 2: DPPH Free Radical Scavenging Assay

To empirically evaluate the antioxidant capacity of the synthesized chromone, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is utilized[3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect the flask from light to prevent auto-degradation.

-

Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the 7,8-dihydroxychromen-4-one test solution (titrated from 1 µM to 100 µM).

-

Control Setup (Self-Validation):

-

Positive Control: Use Trolox (a water-soluble vitamin E analog) to establish a benchmark for maximal scavenging[3].

-

Negative Control (Blank): Mix 100 µL DPPH with 100 µL pure methanol. This ensures that any observed absorbance drop is strictly due to the analyte's hydrogen-donating activity, ruling out solvent-induced artifacts.

-

-

Measurement: Incubate the plate in the dark for 30 minutes at room temperature. Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value based on the percentage of DPPH scavenged relative to the negative control[5].

References

-

PubChem Compound Summary for CID 21853376, 7,8-Dihydroxychromen-4-one. National Center for Biotechnology Information (NCBI). URL:[Link]

-

3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. PubMed Central (PMC), National Institutes of Health. URL:[Link]

-

In vitro antioxidant activity study of novel chromone derivatives. PubMed, National Institutes of Health. URL: [Link]

-

Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. URL: [Link]

Sources

- 1. 7,8-Dihydroxychromen-4-one | C9H6O4 | CID 21853376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: 7,8-Dihydroxychromen-4-one Scaffold (7,8-DHF) Cell Culture Preparation and TrkB Dosing Guidelines

Introduction & Mechanistic Grounding

The 7,8-dihydroxychromen-4-one scaffold[1][2], most prominently utilized in cell biology via its 2-phenyl derivative 7,8-dihydroxyflavone (7,8-DHF) [3][4], is a potent, selective, and blood-brain barrier-permeable small-molecule agonist of the tropomyosin receptor kinase B (TrkB)[5].

Historically, neurotrophic research relied on Brain-Derived Neurotrophic Factor (BDNF) to study neuronal survival, differentiation, and synaptic plasticity. However, recombinant BDNF possesses a poor pharmacokinetic profile, short half-life, and limited permeability[6][7]. 7,8-DHF overcomes these limitations by directly binding to the extracellular domain (ECD) of the TrkB receptor, provoking receptor homodimerization and autophosphorylation[8]. This activation triggers critical downstream signaling cascades, including the PI3K/Akt (cell survival) and MAPK/ERK (differentiation) pathways[7][9]. Structural modifications to this scaffold, such as 4′-dimethylamino-7,8-dihydroxyflavone (4′-DMA-7,8-DHF), have been developed to yield even higher TrkB agonistic activity[10].

Figure 1: TrkB activation by 7,8-dihydroxychromen-4-one derivatives and downstream signaling.

Quantitative Dosing & Validation Parameters

To ensure reproducibility across neuropharmacological assays, all quantitative parameters for 7,8-DHF preparation and dosing are standardized below.

| Parameter | Recommended Value | Rationale / Expected Outcome |

| Stock Concentration | 10 mM – 50 mM | Dissolved in DMSO. High concentration prevents precipitation and ensures final assay DMSO levels remain < 0.1% (v/v) to avoid solvent toxicity[11]. |

| Working Concentration | 250 nM – 5 µM | 500 nM is the established standard for acute TrkB phosphorylation in primary neurons[10][12]. |

| Acute Treatment Time | 15 – 30 minutes | Captures the peak transient autophosphorylation of TrkB (Y816) and downstream Akt/ERK activation[10]. |

| Chronic Treatment Time | 24 – 72 hours | Required timeframe for phenotypic readouts such as neuroprotection against glutamate toxicity or apoptosis[5][6]. |

| Positive Control | BDNF (50 ng/mL) | Validates functional TrkB receptor expression and responsiveness in the chosen cell line[6]. |

| Negative Control | Vehicle (DMSO < 0.1%) | Establishes baseline kinase activity and rules out solvent-induced stress artifacts. |

| Inhibitor Control | K252a (100 nM) | A pan-Trk inhibitor. Pre-treatment for 30 mins confirms that 7,8-DHF signaling is strictly TrkB-dependent[5][6]. |

Experimental Workflow and Causality

Figure 2: Standardized cell culture workflow for 7,8-dihydroxychromen-4-one scaffold evaluation.

Self-Validating Protocol: Acute TrkB Activation & Downstream Signaling Assay

This protocol is designed to measure the acute agonistic effects of 7,8-DHF on TrkB and its downstream effectors (Akt/ERK) in vitro.

Step 1: Reagent Preparation

-

Reconstitution: Weigh the lyophilized 7,8-DHF powder (MW: 254.24 g/mol )[4][11]. Reconstitute in sterile, cell-culture grade DMSO to create a 50 mM stock solution.

-

Storage: Aliquot the stock into light-protected amber tubes to prevent photodegradation. Store at -20°C.

-

Expert Rationale: Flavonoids are susceptible to oxidation and UV degradation. Single-use aliquots prevent freeze-thaw cycles that diminish compound potency.

-

Step 2: Cell Preparation & Maturation

-

Cell Selection: Seed primary cortical/hippocampal neurons (e.g., E16-E18 rat embryos)[10] or a neuroblastoma cell line (e.g., SH-SY5Y).

-

Differentiation (If using SH-SY5Y): Treat SH-SY5Y cells with 10 µM Retinoic Acid (RA) for 5–7 days prior to the assay.

-

Expert Rationale: Undifferentiated SH-SY5Y cells express negligible levels of TrkB. RA differentiation induces a mature dopaminergic/cholinergic phenotype, massively upregulating TrkB expression and rendering them competent for 7,8-DHF binding.

-

Step 3: Serum Starvation (Critical Step)

-

Wash the adherent cells gently with warm (37°C) Phosphate-Buffered Saline (PBS).

-

Replace complete growth media with serum-free media (e.g., Neurobasal without B27 supplement, or DMEM with 0% FBS).

-

Incubate for 4 to 12 hours.

-

Expert Rationale: Fetal Bovine Serum (FBS) and neuronal supplements contain trace amounts of growth factors (including BDNF and EGF) that maintain high basal levels of Akt and ERK phosphorylation. Starvation silences this background noise, ensuring that any observed kinase phosphorylation is strictly causal to 7,8-DHF administration.

-

Step 4: System Validation & Dosing

-

Pre-treatment (Inhibitor Control): To one set of wells, add 100 nM K252a (Trk inhibitor) 30 minutes prior to agonist dosing[6].

-

Agonist Dosing: Dilute the 50 mM 7,8-DHF stock directly into pre-warmed serum-free media to a final working concentration of 500 nM[10].

-

Controls: Treat parallel wells with 50 ng/mL BDNF (Positive Control) and 0.001% DMSO (Negative Vehicle Control)[6].

-

Incubate cells at 37°C for exactly 15 to 30 minutes.

Step 5: Harvest and Phospho-Preservation

-

Immediately place the culture plate on ice to halt kinase activity.

-

Aspirate media and wash once with ice-cold PBS.

-

Lyse cells using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride).

-

Expert Rationale: TrkB autophosphorylation at Y816 and Y515 is highly transient. Endogenous phosphatases will rapidly dephosphorylate the receptor upon cell lysis if not aggressively inhibited, leading to false-negative Western blot results.

-

-

Clarify lysates via centrifugation (14,000 x g, 15 mins, 4°C) and proceed to Western Blotting (probe for p-TrkB Y816, total TrkB, p-Akt S473, and total Akt)[6][13].

References

-

Jang, S.-W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone." Proceedings of the National Academy of Sciences, 107(6), 2687-2692. URL:[Link]

-

Liu, X., et al. (2010). "A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect." Journal of Medicinal Chemistry, 53(23), 8274-8286. URL:[Link]

-

Zhao, L., et al. (2014). "Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling." PLoS One, 9(11), e113697. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1880, 7,8-Dihydroxyflavone." PubChem. URL:[Link]

Sources

- 1. 7,8-Dihydroxychromen-4-one | C9H6O4 | CID 21853376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. Tropoflavin - Wikipedia [en.wikipedia.org]

- 4. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7,8-Dihydroxyflavone (7,8-DHF), TrkB receptor agonist. Flavonoid. (CAS 38183-03-8) | Abcam [abcam.com]

- 12. TrkB Agonist (7,8-DHF)-Induced Responses in Dorsal Root Ganglia Neurons Are Decreased after Spinal Cord Injury: Implication for Peripheral Pain Mechanisms | eNeuro [eneuro.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Advanced Formulation Strategies for 7,8-Dihydroxychromen-4-one (7,8-DHF) Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Formulation Challenge of 7,8-DHF

7,8-dihydroxychromen-4-one, more commonly known as 7,8-dihydroxyflavone (7,8-DHF), is a naturally occurring flavonoid with significant therapeutic potential.[1] It has garnered substantial interest primarily for its potent and selective agonistic activity on the Tropomyosin-related kinase B (TrkB) receptor, mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[2] This mechanism makes 7,8-DHF a promising candidate for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[2]

Despite its promising pharmacological profile, the clinical translation of 7,8-DHF is severely hampered by its inherent physicochemical properties. Like many flavonoids, it exhibits poor aqueous solubility and limited oral bioavailability.[1][3] This is due to its crystalline structure and lipophilic nature, which restrict its dissolution in gastrointestinal fluids and subsequent absorption into systemic circulation.[3][4][5] Furthermore, compounds with phenolic hydroxyl groups, like 7,8-DHF, are susceptible to rapid metabolism in the liver, further reducing their bioavailability.[2]

These challenges necessitate the use of advanced drug delivery systems to enhance the solubility, stability, and bioavailability of 7,8-DHF. This guide provides a detailed overview of several key formulation strategies, complete with step-by-step protocols, characterization techniques, and data interpretation guidelines to empower researchers in this field.

1.1 Physicochemical Profile of 7,8-Dihydroxychromen-4-one (7,8-DHF)

A thorough understanding of the drug's properties is fundamental to selecting an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Aqueous Solubility | Very slightly soluble / Sparingly soluble | [1][6] |

| Organic Solvent Solubility | Soluble in DMSO (~10 mg/ml), DMF (~20 mg/ml), and Ethanol (~1 mg/ml) | [6] |

| LogP (Computed) | 0.8 | [7] |

Rationale for Formulation Selection

The primary goal of formulating 7,8-DHF is to overcome its solubility limitations. Several established techniques are particularly well-suited for flavonoids.[3] The choice of formulation depends on the desired route of administration, target release profile, and scalability of the manufacturing process.

-

Lipid-Based Nanocarriers (e.g., Liposomes): These systems are ideal for encapsulating lipophilic drugs like 7,8-DHF within their lipid bilayer structure.[8] They can improve solubility, protect the drug from degradation, and modify its pharmacokinetic profile.[8]

-

Polymeric Nanoparticles: These offer versatility in controlling drug release and can be tailored for specific targeting. For 7,8-DHF, nanoparticles made from natural polymers like zein have shown significant promise in improving stability and bioaccessibility.[2][9][10] The anti-solvent precipitation method is a common and effective technique for their fabrication.[9]

-

Amorphous Solid Dispersions (ASDs): This strategy enhances drug dissolution by converting the stable, low-energy crystalline form of the drug into a high-energy, more soluble amorphous state, dispersed within a polymer matrix.[11] Polymers like Polyvinylpyrrolidone (PVP) are frequently used due to their ability to form hydrogen bonds with flavonoids, preventing recrystallization.[11][12]

-

Cyclodextrin (CD) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble guest molecules like 7,8-DHF, forming an inclusion complex that has significantly improved aqueous solubility and stability.[13]

Caption: General workflow for developing and validating a 7,8-DHF drug delivery system.

Formulation Protocols

The following protocols provide step-by-step methodologies for preparing various 7,8-DHF delivery systems.

Protocol 3.1: Preparation of 7,8-DHF-Loaded Liposomes via Thin-Film Hydration

Principle: This method involves dissolving the drug and lipids in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into vesicles, encapsulating the hydrophobic drug within the lipid bilayers.[8]

Materials:

-

7,8-Dihydroxyflavone (7,8-DHF)

-

Soybean Phosphatidylcholine (SPC) or equivalent

-

Cholesterol

-

Chloroform and Methanol (e.g., 2:1 v/v mixture)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rotary evaporator, bath sonicator, probe sonicator or extruder

Methodology:

-

Lipid & Drug Dissolution: Accurately weigh and dissolve 7,8-DHF, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry, and uniform lipid film forms on the flask wall.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add pre-warmed (40-50°C) PBS (pH 7.4) to the flask. Agitate the flask gently by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized.

-

Sonication: Submerge the vial in a bath sonicator or use a probe sonicator for 5-15 minutes. Note: Monitor temperature to avoid lipid degradation.

-

Extrusion (Recommended): Repeatedly pass the MLV suspension (10-20 times) through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm membranes) using a mini-extruder.

-

-

Purification: To remove unencapsulated 7,8-DHF, centrifuge the liposomal suspension (e.g., 15,000 rpm for 30 min at 4°C). Discard the supernatant and resuspend the liposomal pellet in fresh PBS.

-

Storage: Store the final liposomal suspension at 4°C.

Protocol 3.2: Preparation of 7,8-DHF Zein Nanoparticles via Anti-Solvent Precipitation

Principle: This bottom-up technique relies on the differential solubility of zein and 7,8-DHF.[10] Both are dissolved in an organic solvent (e.g., aqueous ethanol) and then rapidly injected into an anti-solvent (water), where they are insoluble. This rapid change in polarity causes them to co-precipitate, forming drug-loaded nanoparticles.[9]

Materials:

-

7,8-Dihydroxyflavone (7,8-DHF)

-

Zein protein

-

Ethanol (e.g., 80% v/v in water)

-

Deionized water

-

Magnetic stirrer

Methodology:

-

Organic Phase Preparation: Prepare a stock solution by dissolving zein and 7,8-DHF in 80% ethanol. A typical mass ratio is 10:1 zein to 7,8-DHF.[10] Ensure complete dissolution.

-

Anti-Solvent Preparation: Place deionized water (the anti-solvent) in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 800 rpm). The volume ratio of anti-solvent to organic phase is critical; a 3:1 ratio is a good starting point.[14]

-

Nanoprecipitation: Using a syringe pump for a controlled addition rate, inject the organic phase into the stirring deionized water. A cloudy suspension should form immediately as the nanoparticles precipitate.

-

Solvent Removal: Continue stirring for 30 minutes to stabilize the nanoparticles. Subsequently, remove the ethanol using a rotary evaporator at a low temperature (e.g., 40°C).

-

Purification & Storage: The resulting aqueous nanoparticle suspension can be used directly or purified by centrifugation to remove any unencapsulated drug. Store at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant may be considered.

Protocol 3.3: Preparation of 7,8-DHF Amorphous Solid Dispersion via Solvent Evaporation

Principle: Co-dissolving the crystalline drug and a hydrophilic polymer in a common solvent, followed by rapid solvent removal, traps the drug in an amorphous state within the polymer matrix.[12] This prevents recrystallization and enhances the dissolution rate.[11]

Materials:

-

7,8-Dihydroxyflavone (7,8-DHF)

-

Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

-

Ethanol or a suitable common solvent

-

Rotary evaporator or vacuum oven

Methodology:

-

Dissolution: Dissolve 7,8-DHF and the chosen polymer (e.g., PVP) in ethanol in a round-bottom flask. Various drug-to-polymer weight ratios (e.g., 1:2, 1:4, 1:8) should be tested to find the optimal formulation.

-

Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C until a solid mass is formed.

-

Final Drying: Transfer the solid to a vacuum oven and dry at 40°C for 24-48 hours to remove all residual solvent.

-

Processing: The resulting solid dispersion can be gently pulverized using a mortar and pestle and then sieved to obtain a uniform powder.

-

Storage: Store the ASD powder in a tightly sealed container with a desiccant at low temperature and humidity to prevent moisture absorption and potential recrystallization.[11]

Protocol 3.4: Preparation of 7,8-DHF/β-Cyclodextrin Inclusion Complex via Lyophilization

Principle: 7,8-DHF (the "guest") and β-cyclodextrin (the "host") are mixed in an aqueous solution. The hydrophobic 7,8-DHF molecule partitions into the hydrophobic cavity of the cyclodextrin. Lyophilization (freeze-drying) removes the water, leaving a solid, water-soluble complex.

Materials:

-

7,8-Dihydroxyflavone (7,8-DHF)

-

β-Cyclodextrin (β-CD) or a modified version like (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) for higher solubility

-

Deionized water

-

Ethanol

-

Freeze-dryer

Methodology:

-

Phase Solubility Study (Recommended): Before preparing the complex, it is advisable to perform a phase solubility study to determine the stoichiometry of the complex (often 1:1 for flavonoids) and the stability constant.[15]

-

Complex Formation:

-

Dissolve a specific molar amount of HP-β-CD in deionized water.

-

Separately, dissolve the equimolar amount of 7,8-DHF in a minimal amount of ethanol.

-

Slowly add the 7,8-DHF solution to the stirring cyclodextrin solution.

-

-

Equilibration: Seal the container and stir the mixture at room temperature for 24-72 hours to ensure equilibrium is reached and complex formation is maximized.

-

Lyophilization:

-

Freeze the aqueous solution at a low temperature (e.g., -80°C).

-

Lyophilize the frozen sample under high vacuum until all the water has sublimated, yielding a fine, dry powder.

-

-

Storage: Store the resulting complex in a desiccator to prevent moisture uptake.

Essential Characterization Protocols

Characterization is a critical step to validate the successful formation of the delivery system and to understand its performance.[16][17][18]

Caption: Key characterization workflow for nanoparticle-based drug delivery systems.

Protocol 4.1: Particle Size, PDI, and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension. The Polydispersity Index (PDI) indicates the breadth of the size distribution, while Zeta Potential measures surface charge, which is an indicator of colloidal stability.[19]

Instrumentation: Zetasizer or similar DLS instrument.

Methodology:

-

Sample Preparation: Dilute the nanoparticle or liposome suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects. The sample should be visually clear or slightly opalescent.

-

Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions. For Zeta Potential, a specific folded capillary cell is typically used.

-

-

Data Analysis:

-

Particle Size: Record the Z-average diameter. For 7,8-DHF nanoparticles, sizes are often reported in the 80-200 nm range.[10]

-

PDI: A PDI value < 0.3 is generally considered acceptable and indicates a relatively narrow, monodisperse size distribution.

-

Zeta Potential: A value of ±30 mV or greater suggests good physical stability due to electrostatic repulsion between particles.

-

Protocol 4.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: EE measures the percentage of the initial drug that was successfully encapsulated in the delivery system. DL measures the percentage of drug relative to the total weight of the delivery system. This requires separating the free, unencapsulated drug from the encapsulated drug.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, centrifuge.

Methodology:

-

Separation of Free Drug:

-

Take a known volume of the formulation (e.g., 1 mL).

-

Centrifuge the sample at high speed (e.g., 15,000 rpm for 30 min) to pellet the nanoparticles/liposomes.

-

Carefully collect the supernatant, which contains the free, unencapsulated 7,8-DHF.

-

-

Quantification:

-

Free Drug: Measure the concentration of 7,8-DHF in the supernatant using a validated HPLC method.

-

Total Drug: Disrupt a separate, known volume of the uncentrifuged formulation with a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug. Measure the total 7,8-DHF concentration.

-

-

Calculation:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

-

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100

-

Note: The weight of the nanoparticles can be determined by lyophilizing a known volume of the purified formulation.

-

Protocol 4.3: In Vitro Drug Release Study

Principle: This test evaluates the rate and extent of drug release from the formulation over time. A Franz diffusion cell is commonly used, with a synthetic membrane separating the formulation (donor compartment) from a release medium (receptor compartment).[20]

Instrumentation: Franz diffusion cell apparatus, synthetic membrane (e.g., dialysis membrane or polysulfone), HPLC.

Methodology:

-

Apparatus Setup:

-

Mount the synthetic membrane between the donor and receptor compartments of the Franz cell.

-

Fill the receptor compartment with a suitable release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions for the poorly soluble 7,8-DHF).[21]

-

Maintain the temperature at 37°C and stir the receptor medium continuously.

-

-

Sample Application: Apply a precise amount of the 7,8-DHF formulation (or the unformulated drug as a control) to the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed medium.

-

Analysis: Analyze the 7,8-DHF concentration in each sample using HPLC.

-

Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. Compare the release from the formulation to the dissolution of the free drug. Formulations like nanoparticles or liposomes often exhibit a sustained release profile compared to the rapid dissolution of a free drug or an ASD.[22]

Stability Assessment Protocol

Principle: Stability studies are essential to determine the shelf-life of a formulation by evaluating its quality over time under the influence of various environmental factors like temperature and humidity.[23][24] These studies should follow ICH (International Council for Harmonisation) guidelines.[24]

Methodology:

-

Protocol Design: A formal stability protocol should be written, defining the storage conditions, testing time points, and analytical tests to be performed.

-

Storage: Place the final formulation in its intended container-closure system into stability chambers set to specific conditions.

-

Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Refrigerated (if applicable): 5°C ± 3°C.

-

-

Testing: At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them for critical quality attributes.

-

Analytical Tests:

-

Physical Appearance: Visual inspection for precipitation, aggregation, or color change.

-

Physicochemical Properties: Particle size, PDI, and Zeta Potential for nanocarriers.

-

Drug Content: Assay of 7,8-DHF to check for degradation.

-

Encapsulation Efficiency: To check for drug leakage from the carrier.

-

| Parameter | Potential Issue | Troubleshooting Suggestion |

| Low EE% | Poor drug-carrier interaction; drug leakage during processing. | Optimize drug-to-carrier ratio; try a different lipid/polymer; modify the pH of the hydration buffer. |

| Large Particle Size / High PDI | Aggregation during formulation or storage. | Increase Zeta Potential (modify surface charge); optimize sonication/extrusion parameters; add a stabilizer (e.g., PEG). |

| Burst Release | High amount of drug adsorbed on the particle surface. | Improve purification steps (e.g., additional washing/centrifugation) to remove surface-bound drug. |

| Physical Instability (Aggregation) | Insufficient repulsive forces between particles. | For liposomes, incorporate a charged lipid; for nanoparticles, consider surface coating with a steric stabilizer. |

| Chemical Instability (Drug Degradation) | Oxidation or hydrolysis of 7,8-DHF. | Protect from light; purge solutions with nitrogen; consider adding an antioxidant to the formulation. |

References

-

Di Meo, F., et al. (2021). On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations. MDPI. [Link]

-

Li, Z., et al. (2017). Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin. Food & Function. [Link]

-

Okonkwo, C. & Morsy, K. (2022). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. PMC. [Link]

-

Li, Z., et al. (2017). Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin. Food & Function. [Link]

-

Li, Z., et al. (2017). Encapsulation of Flavonoids in Liposomal Delivery Systems: Case of Quercetin, Kaempferol and Luteolin. ResearchGate. [Link]

-

Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed. [Link]

-

Alves, R., et al. (2022). Flavonoid delivery by solid dispersion: a systematic review. ProQuest. [Link]

-

Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. ResearchGate. [Link]

-

CABI Digital Library. (2022). Flavonoid delivery by solid dispersion: a systematic review. CABI Digital Library. [Link]

-

Zhang, Z., et al. (2021). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PMC. [Link]

-

PubChem. (n.d.). 7,8-Dihydroxychromen-4-one. PubChem. [Link]

-

Halamoda-Kenzaoui, B., et al. (2012). Characterization of Nanoparticles Intended for Drug Delivery. PMC. [Link]

-

Analytical Methods. (2020). Dispersion solid-phase extraction of flavonoid... RSC Publishing. [Link]

-

Chen, F., et al. (2021). Formation, structural characterization, stability and in vitro bioaccessibility of 7,8-dihydroxyflavone loaded zein-/sophorolipid composite nanoparticles. RSC Publishing. [Link]

-

Karavas, E., et al. (2006). Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. An-Najah Staff Website. [Link]

-

Sun, C., et al. (2021). Establishment and Characterization of Stable Zein/Glycosylated Lactoferrin Nanoparticles to Enhance the Storage Stability and in vitro Bioaccessibility of 7,8-Dihydroxyflavone. Frontiers. [Link]

-

Chen, F., et al. (2022). Development, Characterization, Stability and Bioaccessibility Improvement of 7,8-Dihydroxyflavone Loaded Zein/Sophorolipid/Polysaccharide Ternary Nanoparticles. PMC. [Link]

-

Macedo, A.S., et al. (2014). Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug. PubMed. [Link]

-

Trinh, T.H., et al. (2024). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Frontiers. [Link]

-

Chemsrc. (n.d.). CAS#:263407-44-9. Chemsrc. [Link]

-

BioPharm International. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. BioPharm International. [Link]

-

ResearchGate. (2022). Synthesis of 7, 8 –dihydroxyflavone functionalized gold nanoparticles and its mechanism of action against Leishmania donovani. ResearchGate. [Link]

- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds...

-

Anaya-Mayo, I., et al. (2022). The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development. PMC. [Link]

-

Coriolis Pharma. (n.d.). Stability Studies. Coriolis Pharma. [Link]

-

de Lucas, N.C., et al. (2018). Study of the Mode of Inclusion for 7-Hydroxyflavone in β-Cyclodextrin Complexes. SciELO. [Link]

-

McNeil, S.E. (Ed.). (2011). Characterization of Nanoparticles Intended for Drug Delivery. National Academic Digital Library of Ethiopia. [Link]

-

Southwest Research Institute. (n.d.). Stability Testing & Studies. Southwest Research Institute. [Link]

-

G. C., et al. (2012). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PMC. [Link]

-

CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. CPT Labs. [Link]

-

Macedo, A.S., et al. (2014). Nanoemulsions for delivery of flavonoids: Formulation and in vitro release of rutin as model drug. ResearchGate. [Link]

-

D'Amato, E., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale. [Link]

-

Casagrande, R., et al. (2008). Assessment of in vitro methodologies to determine topical and transdermal delivery of the flavonoid quercetin. SciELO. [Link]

-

Wadher, K., et al. (2017). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

-

Mardiyanto, et al. (2023). In Vitro Release Ability of Nanoparticles Poly-Lactic-Co-Glycolic-Acid (PLGA) Gel Containing Pegagan Leaves Ethanolic Extract. Journal of Universitas Airlangga. [Link]

-

PubChem. (n.d.). 7,8-Dihydroxyflavone. PubChem. [Link]

-

Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. [Link]

-

MDPI. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids. MDPI. [Link]

-

Cision PR Newswire. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Cision PR Newswire. [Link]

-

FooDB. (n.d.). 7,4'-Dihydroxyflavone. FooDB. [Link]

- Google Patents. (n.d.). Cyclodextrin/drug complexation.

Sources

- 1. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 7,8-Dihydroxychromen-4-one | C9H6O4 | CID 21853376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Formation, structural characterization, stability and in vitro bioaccessibility of 7,8-dihydroxyflavone loaded zein-/sophorolipid composite nanoparticles: effect of sophorolipid under two blending sequences - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Establishment and Characterization of Stable Zein/Glycosylated Lactoferrin Nanoparticles to Enhance the Storage Stability and in vitro Bioaccessibility of 7,8-Dihydroxyflavone [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. staff-old.najah.edu [staff-old.najah.edu]

- 13. scielo.br [scielo.br]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. agnopharma.com [agnopharma.com]

- 21. scielo.br [scielo.br]

- 22. Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biopharminternational.com [biopharminternational.com]

- 24. Stability Testing & Studies | Southwest Research Institute [swri.org]

Introduction: Harnessing the Therapeutic Potential of a Potent TrkB Agonist

An Application Guide to In Vivo Administration of 7,8-Dihydroxyflavone

7,8-Dihydroxyflavone (7,8-DHF), a naturally occurring flavonoid, has emerged as a significant small molecule of interest in neuroscience and beyond.[1] Its primary mechanism of action is as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] By mimicking the neurotrophic activities of BDNF, 7,8-DHF can cross the blood-brain barrier and activate downstream signaling cascades that promote neuronal survival, differentiation, and synaptic plasticity.[2][3][5] This has positioned 7,8-DHF as a powerful therapeutic tool for investigating and potentially treating a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and stroke.[1][2][6][7]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective in vivo administration of 7,8-DHF, grounded in established scientific literature. It emphasizes the rationale behind experimental choices to ensure reproducible and reliable outcomes.

Part 1: Foundational Knowledge for In Vivo Studies

Section 1.1: Physicochemical Properties & Pre-formulation Challenges

A critical first step in any in vivo study is understanding the compound's physicochemical properties. The primary challenge with 7,8-DHF, like many flavonoids, is its poor aqueous solubility.[8][9][10] This characteristic directly impacts its formulation, administration route, and ultimately, its bioavailability.[8]

While soluble in organic solvents like DMSO and DMF, its insolubility in aqueous buffers necessitates careful vehicle selection to avoid precipitation upon administration.[11] This low solubility can limit the achievable concentration in dosing solutions and may contribute to the modest oral bioavailability observed in some studies.[5][12]

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₀O₄ | [11] |

| Molecular Weight | 254.24 g/mol | [5][11] |

| Solubility (approx.) | Ethanol: ~1 mg/mLDMSO: ~10 mg/mLDMF: ~20 mg/mL | [11] |

| Aqueous Solubility | Sparingly soluble / Poor | [11][13][14] |

Section 1.2: The Rationale for Vehicle Selection

The choice of vehicle is paramount for successful 7,8-DHF administration. Due to its hydrophobicity, a co-solvent system is typically required.

-

Causality Behind Co-Solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent used in published studies.[15][16][17] It effectively solubilizes 7,8-DHF, allowing for the preparation of a stock solution. This stock is then diluted with a physiologically compatible buffer, such as Phosphate-Buffered Saline (PBS) or saline, to achieve the final desired concentration and reduce the percentage of DMSO administered to the animal. It is crucial to minimize the final DMSO concentration, as high levels can be toxic. The final vehicle composition must be consistent across all treatment groups, including the control (vehicle-only) group, to ensure that any observed effects are due to the compound and not the vehicle itself.

Part 2: Standard Administration Protocols

The two most frequently reported administration routes for 7,8-DHF in preclinical models are intraperitoneal injection and oral gavage.

Section 2.1: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and reliable method that bypasses first-pass metabolism, leading to more predictable systemic exposure compared to oral administration. A dose of 5 mg/kg is widely validated and has been shown to effectively activate central TrkB receptors and elicit behavioral and neuroprotective effects in various rodent models.[3][15][16][18]

This protocol is designed to create a dosing solution where a 100 µL injection volume delivers a 5 mg/kg dose to a 25g mouse. Adjust volumes accordingly based on animal weight and desired injection volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice).

Materials:

-

7,8-Dihydroxyflavone hydrate (e.g., from Merk Life Sciences or TCI)[15][16]

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-Buffered Saline (PBS), 1x, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Step-by-Step Methodology:

-

Calculate Required Mass: Determine the total amount of 7,8-DHF needed for the study. For example, for 10 mice (25g each) requiring a 5 mg/kg dose, the total dose is: 10 mice * 0.025 kg/mouse * 5 mg/kg = 1.25 mg. Always prepare a slight excess (e.g., 10-20%) to account for transfer losses.

-

Prepare Stock Solution: Carefully weigh the 7,8-DHF powder and place it in a sterile microcentrifuge tube. To create a concentrated stock, dissolve the powder in 100% DMSO. For example, dissolve 10 mg of 7,8-DHF in 200 µL of DMSO to get a 50 mg/mL stock. Vortex thoroughly until fully dissolved. The solution should be clear.

-

Prepare Final Dosing Solution: The final concentration of DMSO should be minimized. Many studies use a final vehicle of 17% to 50% DMSO in PBS.[15][16] To prepare a dosing solution of 1.25 mg/mL (for a 100 µL injection volume in a 25g mouse):

-

For a 17% DMSO final solution: Take 25 µL of the 50 mg/mL stock solution and add 42.5 µL of DMSO. Then add 222.5 µL of sterile 1x PBS. Vortex well.

-

For a 50% DMSO final solution: Take 25 µL of the 50 mg/mL stock solution and add 475 µL of a pre-mixed 1:1 solution of DMSO and PBS. Vortex well.

-

-

Prepare Vehicle Control: The vehicle control must match the final composition of the drug solution. For a 17% DMSO vehicle, mix 170 µL of DMSO with 830 µL of 1x PBS.

-

Fresh Preparation: It is best practice to prepare the final dosing solution fresh each day. Aqueous solutions of 7,8-DHF are not recommended for long-term storage.[11]

Caption: Workflow for preparing 7,8-DHF for in vivo injection.

-

Gently restrain the rodent according to approved animal handling protocols.

-

Turn the animal to expose its abdomen, tilting the head downwards.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Administer the injection slowly. Care should be taken to alternate injection sides on subsequent days to minimize irritation.[17]

| Dose | Animal Model | Application / Finding | Reference |

| 5 mg/kg | Wild-type Mice | Enhanced long-term spatial memory. | [15] |

| 5 mg/kg | Mice | Activated amygdala TrkB receptors; enhanced fear acquisition and extinction. | [3] |

| 5 mg/kg | Rat (Epilepsy Model) | Prevented the development of spontaneous recurrent seizures after status epilepticus. | [16] |

| 5 or 10 mg/kg | Rat (Osteoporosis Model) | Improved bone mass and microarchitecture in ovariectomized rats. | [18] |

Section 2.2: Oral Gavage (p.o.)

Oral administration is less invasive and can be more clinically relevant. However, 7,8-DHF has modest oral bioavailability and is subject to metabolism.[4][5][12]

The preparation is similar to the i.p. protocol, often involving suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) after initial solubilization in a small amount of organic solvent.

Studies have shown that after oral administration, 7,8-DHF is detectable in plasma and can penetrate the blood-brain barrier.[4][19] However, its half-life can be relatively short, and it is metabolized, with O-methylated metabolites also showing biological activity.[4][19] A pharmacokinetic study in rats found a terminal half-life of 22.8 hours after a single oral dose.[20][21]